molecular formula C19H16F2N2O3S B2995297 (4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251698-75-5

(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2995297
M. Wt: 390.4
InChI Key: YWAKVDZTJMLJLR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, often supported by techniques such as X-ray crystallography or NMR spectroscopy. It would discuss features such as the compound’s stereochemistry, its bond lengths and angles, and any interesting structural motifs.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Structure and Characterization

Research on compounds with complex molecular structures, including those with dioxido-benzo-thiazinyl and pyrrolidinyl methanone components, often focuses on their synthesis, crystal structure, and theoretical studies to understand their physical and chemical properties. For example, Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of certain boric acid ester intermediates, highlighting the importance of structural confirmation through various spectroscopic techniques and crystallographic analyses. This approach is crucial for understanding the electronic and molecular structure of complex compounds, which can be directly related to their reactivity and potential applications in fields like material science and pharmacology (Huang et al., 2021).

Synthesis and Reactivity

The synthesis of complex organic compounds often involves multi-step reactions, showcasing the compound's potential for further chemical modifications and applications. For instance, the synthesis and characterization of stable radical functionalized monothiophenes reported by Chahma et al. (2021) demonstrate the methodologies for introducing specific functional groups into a molecular framework, which could be analogous to synthesizing or modifying compounds like "(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone" (Chahma et al., 2021).

Theoretical and Computational Studies

Theoretical and computational studies, such as those employing density functional theory (DFT), play a critical role in predicting the properties and reactivity of complex organic molecules. These studies offer insights into the electronic structure, molecular geometry, and potential chemical behavior of the compounds under various conditions. Karthik et al. (2021) utilized DFT calculations to complement experimental findings on the structural and electronic properties of a specific compound, demonstrating the utility of computational chemistry in understanding and predicting the behavior of novel organic molecules (Karthik et al., 2021).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

[4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3S/c20-13-9-14(21)11-15(10-13)23-12-18(19(24)22-7-3-4-8-22)27(25,26)17-6-2-1-5-16(17)23/h1-2,5-6,9-12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAKVDZTJMLJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

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